Histone H2A -

Histone H2A

Catalog Number: EVT-245625
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Histone H2A is primarily sourced from the nuclei of eukaryotic cells, where it forms dimers with histone H2B to create the nucleosome core around which DNA is wrapped. The variants of histone H2A can be found across various organisms, including humans, mice, and plants.

Classification

Histone H2A can be classified into several variants based on structural and functional differences:

  • Replication-dependent Histones: These are synthesized during the S-phase of the cell cycle.
  • Replication-independent Histones: Such as H2A.Z and macroH2A, which are expressed at constant levels regardless of the cell cycle phase.
  • Post-translationally Modified Variants: These include forms modified by ubiquitination, phosphorylation, and acetylation that influence chromatin dynamics and gene expression.
Synthesis Analysis

Methods

The synthesis of histone H2A can be achieved through various methods:

  1. Total Chemical Synthesis: This involves solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL). For instance, Okamoto et al. successfully synthesized modified histones using these techniques, allowing for the incorporation of specific post-translational modifications such as phosphorylation and ubiquitination .
  2. Enzymatic Methods: Enzymatic approaches have been developed for modifying histones after their synthesis. For example, mono-ubiquitination of histone H2A at lysine 119 has been achieved through enzymatic reactions .
  3. Proteomics Techniques: Advanced proteomics methods such as selected reaction monitoring (SRM) and parallel reaction monitoring (PRM) have been utilized to quantify histone variants from complex mixtures .

Technical Details

The chemical synthesis typically involves:

  • Utilizing Fmoc chemistry for peptide assembly.
  • Employing protecting groups to prevent unwanted reactions during synthesis.
  • Implementing ligation strategies to join peptide segments effectively.
Molecular Structure Analysis

Structure

Histone H2A is characterized by a globular domain that facilitates its interaction with DNA and other histones. The core structure includes:

  • An N-terminal tail that extends from the core domain and is subject to various post-translational modifications.
  • A central α-helical region that contributes to dimerization with histone H2B.

Data

The molecular weight of histone H2A is approximately 14 kDa. Its amino acid sequence varies among different variants but typically includes conserved regions essential for its structural integrity and function.

Chemical Reactions Analysis

Reactions

Histone H2A undergoes several important chemical reactions that modify its function:

  1. Ubiquitination: Addition of ubiquitin moieties at specific lysine residues (e.g., K119) affects its stability and interaction with other proteins.
  2. Acetylation: Acetyl groups added to lysine residues neutralize positive charges, leading to a more relaxed chromatin structure conducive to transcription.
  3. Phosphorylation: Phosphorylation at serine or threonine residues can influence chromatin dynamics during processes such as DNA repair .

Technical Details

These modifications are catalyzed by specific enzymes:

  • Ubiquitin ligases facilitate ubiquitination.
  • Histone acetyltransferases mediate acetylation.
  • Kinases are responsible for phosphorylation.
Mechanism of Action

Process

Histone H2A plays a pivotal role in regulating gene expression through its incorporation into nucleosomes. The mechanisms include:

  • Chromatin Remodeling: Modifications on histone tails alter the interaction between DNA and histones, influencing accessibility for transcription factors.
  • DNA Repair: Variants like H2A.X are specifically involved in signaling pathways that respond to DNA damage .

Data

The presence of specific histone variants at sites of active transcription or DNA damage indicates their functional roles in cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Histones are soluble in aqueous buffers under physiological conditions but can precipitate under high salt concentrations.
  • Stability: Histones maintain structural integrity across a range of pH levels but are sensitive to extreme conditions.

Chemical Properties

  • Reactivity: The amino acid side chains in histones can undergo various chemical modifications that affect their interactions with DNA and other proteins.
  • Post-translational Modifications: These significantly alter the biophysical properties of histones, impacting their function in chromatin dynamics.
Applications

Scientific Uses

Histone H2A is extensively studied in various fields:

  • Epigenetics: Understanding how modifications on histones influence gene expression patterns.
  • Cancer Research: Investigating how aberrations in histone modifications contribute to oncogenesis.
  • Developmental Biology: Examining the role of specific histone variants during embryogenesis and differentiation processes.
Structural and Functional Dynamics of Histone H2A in Chromatin Architecture

Nucleosome Core Structure and H2A-H2B Dimer Interactions

The H2A-H2B dimer forms a fundamental unit of the nucleosome core particle, interacting with DNA through a "handshake" interface involving a three-helix core domain (histone fold). Structural studies reveal that each H2A-H2B dimer binds 30–40 bp of DNA through extensive hydrogen bonding and electrostatic contacts. The dimer stability is mediated by a four-helix bundle formed between H2A and H2B, with the L1 loop and αC helix serving as critical contact points [9].

Notably, histone variants exhibit specialized dimer behaviors:

  • H2A.B/H2A.Bbd: Cryo-EM analyses demonstrate that this variant’s truncated C-terminus and altered docking domain reduce dimer-octamer affinity. During RNA polymerase II (RNAPII) transcription, the proximal H2A.B-H2B dimer dissociates from the nucleosome as RNAPII transcribes the proximal DNA half, enhancing transcriptional efficiency. This contrasts with canonical H2A nucleosomes, where dimers remain stably bound [1].
  • H2A.Z: Incorporation weakens H2A.Z-H2B dimer stability due to substitutions in the dimerization interface (e.g., S38R, G47E), facilitating easier displacement during chromatin remodeling [7].

Table 1: H2A Variant-Specific Dimer Properties

VariantDimer StabilityFunctional Consequence
Canonical H2AHighMaintains nucleosome integrity
H2A.BLowFacilitates RNAPII elongation
H2A.ZModeratePermits dynamic gene regulation

Role of H2A C-Terminal Domains in DNA Entry/Exit Dynamics

The C-terminal tail (CTT) of H2A extends from the nucleosome core and directly influences DNA wrapping at entry/exit sites:

  • Canonical H2A: Contains a conserved 15-residue CTT that stabilizes outer DNA turns via electrostatic interactions. Deletion or truncation increases DNA unwrapping by >50%, as quantified by FRET assays [6].
  • H2A.Bbd: Lacks the CTT entirely, resulting in ~10 bp spontaneous DNA unwrapping at each nucleosome end. This generates an "open" nucleosome configuration, increasing accessibility to transcription factors [6] [9].
  • H2A.X: Retains the CTT but adds a C-terminal SQ motif. Phosphorylation of S139 (γH2A.X) alters DNA interactions but does not directly impact entry/exit dynamics [6].

Molecular dynamics simulations confirm that CTT deletions reduce energy barriers for DNA unwrapping by 3–5 kcal/mol, explaining the enhanced transcriptional activity in H2A.Bbd-enriched regions [1] [7].

Acidic Patch Modulation and Higher-Order Chromatin Organization

The acidic patch, a prominent structural epitope on the H2A-H2B surface, comprises conserved acidic residues (e.g., H2A-E61, E64, D90, E91) that mediate inter-nucleosomal interactions. This region serves as a critical docking site for chromatin-associated proteins and remodelers:

  • Inter-Nucleosomal Contacts: The acidic patch engages arginine anchors (e.g., "Arg fingers") from histone H4 tails of adjacent nucleosomes, enabling 30-nm fiber formation. Mutations disrupting acidic patch residues (e.g., E91A) cause chromatin fiber decompaction [4] [8].
  • SWR1C Recruitment: The deposition of H2A.Z requires dual engagement of the acidic patches on both nucleosome faces by the SWR1C remodeler. Cryo-EM studies reveal that Swc5 subunit’s arginine-rich motif binds the acidic patch in a "pincer-like" conformation. Loss of one acidic patch reduces SWR1C binding affinity by >10-fold and abolishes H2A.Z exchange [4].
  • Variant-Specific Modulation:
  • H2A.Bbd: Eliminates key acidic patch residues (e.g., D90, E91), disrupting higher-order chromatin folding [6].
  • H2A.Z: Preserves acidic patch structure but alters charge distribution, impacting binding partners like RCC1 or PRC1 [7].

Table 2: Acidic Patch Functions Across H2A Variants

FunctionCanonical H2AH2A.ZH2A.Bbd
Inter-nucleosomal contactsYesYesNo
SWR1C bindingYesEnhancedAbsent
Higher-order foldingPromotesModifiesDisrupts

L1 Loop and Docking Domain Contributions to Nucleosome Stability

The L1 loop (residues 25–42) and docking domain (residues 81–99) anchor H2A to the H3-H4 tetramer, with variant-specific alterations impacting nucleome mechanics:

  • L1 Loop Dynamics:
  • H2A.Z: Contains a 3-residue insertion (G39-E40-G41) that widens the L1 loop. This reduces DNA-histone contacts near the entry/exit sites, increasing DNA flexibility and unwrapping propensity [7].
  • H2A.Bbd: The L1 loop is intact, but its docking domain lacks C-terminal elements, weakening octamer stability [1].
  • Docking Domain Interactions:
  • Canonical H2A forms hydrogen bonds with H3 via T94, E91, and L97. Mutagenesis shows T94A/E91A mutations reduce nucleosome thermal stability by 4°C [6].
  • H2A.Bbd: Truncation of the docking domain’s C-terminus disrupts H2A-H3 interactions, causing partial DNA detachment from the octamer surface [6].
  • Functional Implications: Nucleosomes with H2A.Z or H2A.Bbd exhibit spontaneous DNA unwrapping of 40–45 bp, lowering the energy barrier for transcription factor binding by 2–6 kcal/mol compared to canonical H2A [1] [7].

Table 3: Structural Domains Influencing Nucleosome Stability

DomainKey ResiduesH2A Variant Effects
L1 LoopH2A 25–42H2A.Z insertion enhances DNA flexibility
Docking DomainH2A 81–99H2A.Bbd truncation destabilizes octamer integrity
Acidic PatchH2A 61–91H2A.Bbd mutations disrupt inter-nucleosomal contacts

Properties

Product Name

Histone H2A

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